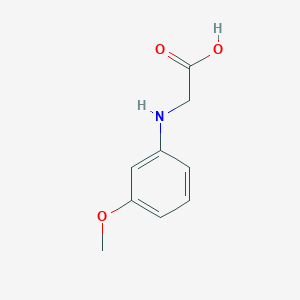

N-(3-Methoxyphenyl)glycine

Overview

Description

N-(3-Methoxyphenyl)glycine, also known as mGluR5 antagonist, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various neurological disorders.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(3-Methoxyphenyl)glycine (also known as 2-(3-methoxyanilino)acetic acid), focusing on six unique applications:

Pharmaceutical Development

N-(3-Methoxyphenyl)glycine has been explored for its potential in pharmaceutical development, particularly as a building block for the synthesis of various bioactive compounds. Its structural properties allow it to be modified into derivatives that can act as inhibitors for specific enzymes or receptors, making it valuable in drug discovery and development .

Protease Inhibitors

This compound has shown promise in the development of protease inhibitors, which are crucial in treating diseases caused by protease enzymes. For instance, modifications of N-(3-Methoxyphenyl)glycine have led to the creation of potent inhibitors for the SARS-CoV 3CL protease, a key enzyme in the replication of the SARS-CoV virus . These inhibitors can potentially be used in antiviral therapies.

Agricultural Applications

N-(3-Methoxyphenyl)glycine derivatives have been studied for their role in agriculture, particularly as cytokinin oxidase/dehydrogenase (CKX) inhibitors. These inhibitors can regulate plant growth and development by modulating cytokinin levels, which are hormones that influence cell division and differentiation. This application can lead to improved crop yields and better stress resistance in plants.

Chemical Synthesis

In chemical synthesis, N-(3-Methoxyphenyl)glycine serves as a versatile intermediate. Its ability to undergo various chemical reactions makes it useful in the synthesis of complex organic molecules. This property is particularly valuable in the production of fine chemicals and pharmaceuticals, where precise structural modifications are often required .

Biological Research

The compound is also used in biological research to study enzyme mechanisms and protein interactions. By incorporating N-(3-Methoxyphenyl)glycine into peptides or proteins, researchers can investigate the effects of specific structural changes on biological activity. This can provide insights into enzyme function and aid in the design of new therapeutic agents .

Material Science

In material science, N-(3-Methoxyphenyl)glycine has potential applications in the development of new materials with specific properties. For example, its derivatives can be used to create polymers or coatings with enhanced chemical resistance or mechanical strength. These materials can be applied in various industries, including electronics, automotive, and aerospace .

properties

IUPAC Name |

2-(3-methoxyanilino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-8-4-2-3-7(5-8)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFZRKRPFROPDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589748 | |

| Record name | N-(3-Methoxyphenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Methoxyphenyl)glycine | |

CAS RN |

85676-52-4 | |

| Record name | N-(3-Methoxyphenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

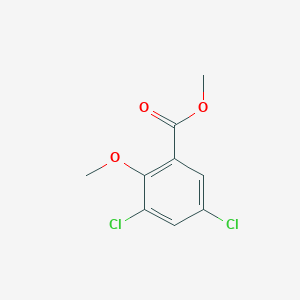

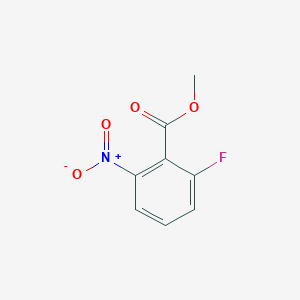

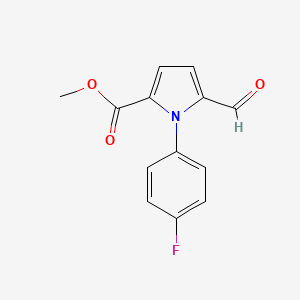

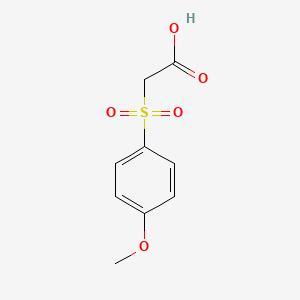

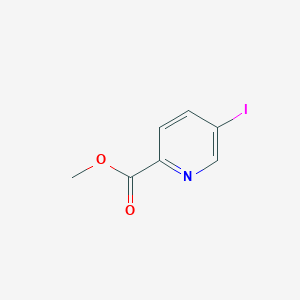

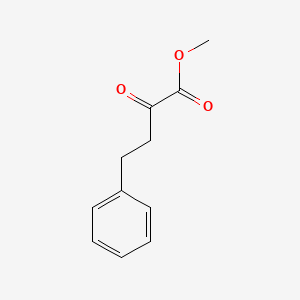

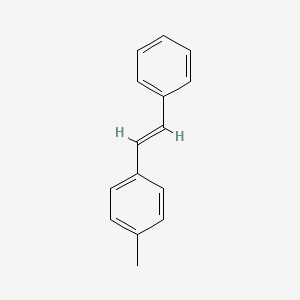

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

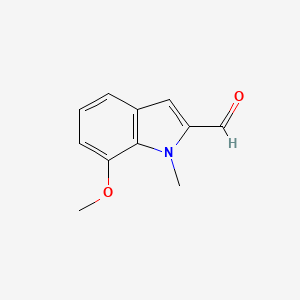

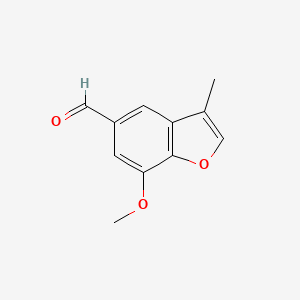

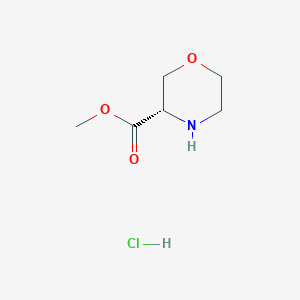

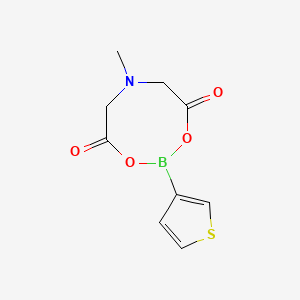

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-o-Tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B3023079.png)